

Qyl-685 chemical structure and properties

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: Qyl-685

Cat. No.: B1678686

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Qyl-685: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical compound **Qyl-685**. Due to the limited availability of published research specifically on **Qyl-685**, this document summarizes its known chemical and physical properties. Furthermore, based on its structural characteristics as a phosphoro-L-alaninate diester of a nucleoside analogue, a probable mechanism of action is proposed and detailed. This guide is intended to serve as a foundational resource for researchers and professionals in drug development.

Chemical Structure and Properties

Qyl-685, systematically named methyl (((((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate, is a complex organic molecule.^[1] Its chemical identity is confirmed by its CAS number, 210355-14-9.^[1] The key chemical and physical properties of **Qyl-685** are summarized in the table below.

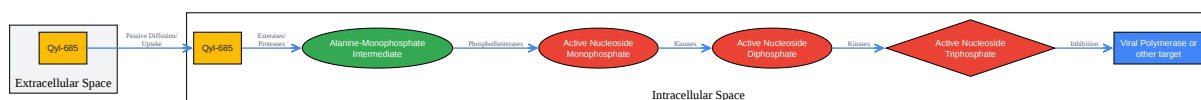
Property	Value	Reference
IUPAC Name	methyl (((Z)-2-((2,6-diamino-9H-purin-9-yl)methylene)cyclopropyl)methoxy)(phenoxy)phosphoryl)-L-alaninate	[1]
CAS Number	210355-14-9	[1]
Molecular Formula	C20H24N7O5P	[1]
Molecular Weight	473.42 g/mol	[1]
Physical Form	Solid powder	[1]
Storage Conditions	Dry, dark, and at 0-4°C for short-term storage or -20°C for long-term storage.	[1]

Proposed Mechanism of Action: A Prodrug Approach

While specific studies on the mechanism of action for **Qyl-685** are not publicly available, its chemical structure strongly suggests that it functions as a prodrug. **Qyl-685** is a phosphoro-L-alaninate diester of a nucleoside analogue. This chemical motif is characteristic of a class of prodrugs designed to enhance the intracellular delivery of the active nucleoside monophosphate.

The proposed activation pathway involves several intracellular enzymatic steps. This strategy is employed to overcome the poor membrane permeability of negatively charged phosphate groups, thereby increasing the bioavailability of the active compound.

Proposed Intracellular Activation Pathway of Qyl-685



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Caption: Proposed intracellular activation pathway of **Qyl-685**.

Experimental Protocols

A thorough search of publicly available scientific literature and databases did not yield specific experimental protocols for the synthesis or biological evaluation of **Qyl-685**. Researchers interested in studying this compound may need to develop their own methodologies based on protocols for structurally similar nucleoside analogue prodrugs.

Conclusion

Qyl-685 is a chemical entity with a well-defined structure, yet its biological and pharmacological properties remain largely unexplored in the public domain. Its classification as a phosphoro-L-alaninate diester of a nucleoside analogue provides a strong basis for a hypothesized prodrug mechanism of action, which would involve intracellular enzymatic activation to release the active nucleoside monophosphate. This guide provides the foundational chemical information and a scientifically plausible, albeit theoretical, mechanism of action to stimulate and inform future research into this compound. Further experimental validation is necessary to elucidate the precise biological activity and therapeutic potential of **Qyl-685**.

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References

- 1. bio-fount.com [bio-fount.com]
- To cite this document: BenchChem. [Qyl-685 chemical structure and properties]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1678686#qyl-685-chemical-structure-and-properties\]](https://www.benchchem.com/product/b1678686#qyl-685-chemical-structure-and-properties)

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